molecular formula C34H37FN2O6 B1677966 PPD 10558 CAS No. 805241-79-6

PPD 10558

Cat. No.: B1677966
CAS No.: 805241-79-6
M. Wt: 588.7 g/mol
InChI Key: PMFRPLBQEYHUMG-VSGBNLITSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PPD 10558 involves multiple steps, starting from the appropriate precursor molecules. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the formation of the core statin structure followed by functional group modifications to achieve the desired pharmacological properties .

Chemical Reactions Analysis

Types of Reactions: PPD 10558 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives can have different pharmacological properties and are studied for their potential therapeutic benefits .

Scientific Research Applications

Mechanism of Action

PPD 10558 exerts its effects by inhibiting HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. By blocking this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. This mechanism is similar to other statins, but this compound has shown a favorable safety profile in preclinical studies .

Comparison with Similar Compounds

Comparison: PPD 10558 is unique in its specific molecular structure, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Compared to other statins, this compound has shown a favorable safety profile, particularly in patients with statin-associated myalgia .

Properties

CAS No.

805241-79-6

Molecular Formula

C34H37FN2O6

Molecular Weight

588.7 g/mol

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C34H37FN2O6/c1-21(2)32-31(34(43)36-26-14-8-22(20-38)9-15-26)30(23-6-4-3-5-7-23)33(24-10-12-25(35)13-11-24)37(32)17-16-27(39)18-28(40)19-29(41)42/h3-15,21,27-28,38-40H,16-20H2,1-2H3,(H,36,43)(H,41,42)/t27-,28-/m1/s1

InChI Key

PMFRPLBQEYHUMG-VSGBNLITSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PPD-10558;  RBx-10558;  PPD10558;  RBx10558;  PPD 10558;  RBx 10558

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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